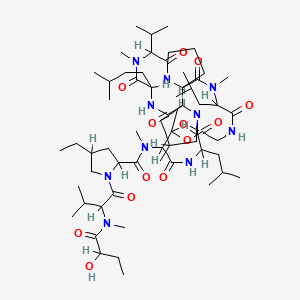
dihydromycoplanecinA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DihydromycoplanecinA is a novel antimycobacterial antibiotic derived from the bacterium Actinoplanes awajinensis subspmycoplanecinus . This compound has garnered significant attention due to its potent activity against various mycobacterial strains, making it a promising candidate for the treatment of tuberculosis and other mycobacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydromycoplanecinA involves several key steps, starting with the fermentation of Actinoplanes awajinensis subsp. mycoplanecinus. The fermentation broth is then subjected to solvent extraction, followed by chromatographic purification to isolate the compound . Specific reaction conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for clinical and research applications. Advanced bioreactors and fermentation technologies are employed to maintain optimal growth conditions for the producing microorganism .
Análisis De Reacciones Químicas
Types of Reactions
DihydromycoplanecinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit varying degrees of biological activity, providing valuable insights into the structure-activity relationships of the compound .
Aplicaciones Científicas De Investigación
DihydromycoplanecinA has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the chemical properties and reactivity of antimycobacterial compounds.
Biology: It is used to investigate the mechanisms of action and resistance in mycobacteria, contributing to the development of new therapeutic strategies.
Medicine: It holds potential as a therapeutic agent for the treatment of tuberculosis and other mycobacterial infections.
Industry: It is explored for its potential use in the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of dihydromycoplanecinA involves the inhibition of key enzymes and pathways essential for mycobacterial survival. It targets the cell wall synthesis machinery, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it interferes with nucleic acid synthesis, further compromising the viability of mycobacteria .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dihydromycoplanecinA include other antimycobacterial agents such as:
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
Uniqueness
This compound stands out due to its unique structural features and potent activity against drug-resistant mycobacterial strains. Unlike some of the traditional antimycobacterial agents, this compound exhibits a broader spectrum of activity and a lower propensity for inducing resistance .
Propiedades
Fórmula molecular |
C61H104N10O13 |
|---|---|
Peso molecular |
1185.5 g/mol |
Nombre IUPAC |
4-ethyl-1-[2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H104N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-47,49-51,72H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76) |
Clave InChI |
FKXYYGSDGSWQIM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
Sinónimos |
dihydromycoplanecin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


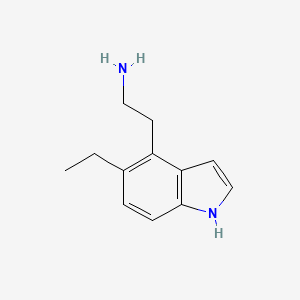

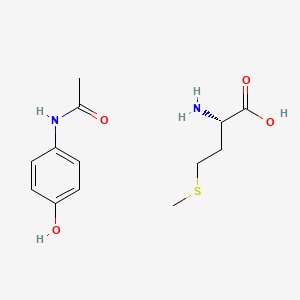
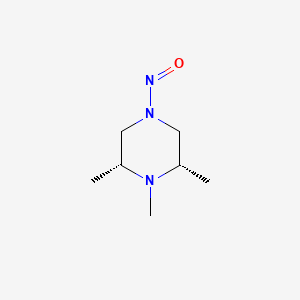
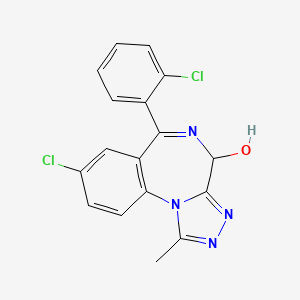
![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)


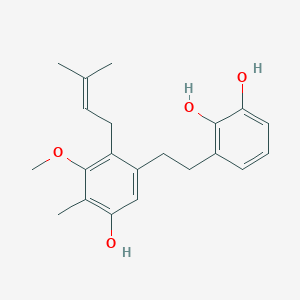
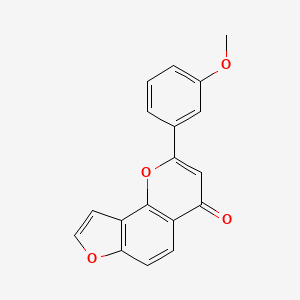
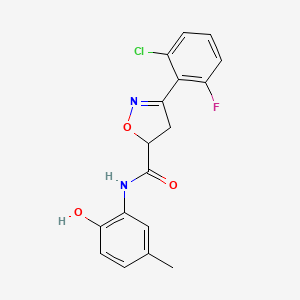
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
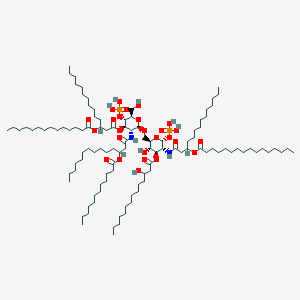
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
